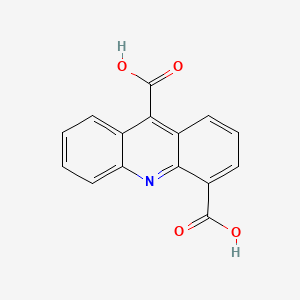

4,9-Acridinedicarboxylic acid

Description

Contextualization within the Broader Field of Acridine (B1665455) Chemistry

4,9-Acridinedicarboxylic acid belongs to the acridine family, a class of nitrogen-containing heterocyclic aromatic compounds. evitachem.comscbt.com Acridines are structurally related to anthracene, with a central CH group replaced by a nitrogen atom. wikipedia.org This core structure imparts unique chemical and physical properties, including basicity and fluorescence, making acridine and its derivatives valuable in various scientific fields. scbt.comwikipedia.org

Historically, acridine was first isolated from coal tar. ptfarm.pl The study of acridine derivatives gained significant momentum with the development of synthetic dyes and later, pharmaceutical agents. wikipedia.orgptfarm.pl Many acridine derivatives have been investigated for their biological activities, including antiseptic and antimalarial properties. wikipedia.orgptfarm.pl The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that is fundamental to the biological activity of many of its derivatives. scbt.com

Acridine chemistry is a rich and diverse field, with research spanning the synthesis of novel derivatives, the study of their photophysical properties, and their application in medicinal chemistry and materials science. scbt.comnih.gov Acridines serve as versatile scaffolds in organic synthesis and as catalysts in various chemical transformations. scbt.com

Significance of Dicarboxylic Acid Functionality on the Acridine Scaffold

The introduction of two carboxylic acid (-COOH) groups at the 4 and 9 positions of the acridine ring system significantly modifies the properties and reactivity of the parent molecule, creating this compound. evitachem.com These functional groups enhance the molecule's polarity and potential for hydrogen bonding.

The presence of carboxylic acid groups opens up numerous avenues for chemical modification. evitachem.com These groups can undergo typical reactions of carboxylic acids, such as esterification and amidation, allowing for the synthesis of a wide array of derivatives with tailored properties. evitachem.com This versatility is crucial for developing new compounds with specific biological or material science applications.

Functionally, the dicarboxylic acid groups can influence the molecule's interaction with biological targets. evitachem.com For instance, they can act as hydrogen bond donors or acceptors, potentially enhancing the binding affinity of the molecule to proteins or nucleic acids. The ability to form salts can also improve the solubility of the compound in aqueous media, a desirable property for many biological and pharmaceutical applications.

Overview of Key Academic Research Domains for this compound

The unique structural features of this compound have positioned it as a compound of interest in several key research domains:

Pharmaceutical Development: The acridine scaffold is a well-established pharmacophore, and derivatives of this compound are explored for their potential as therapeutic agents. evitachem.com Research focuses on designing and synthesizing new anticancer and antimalarial drugs by modifying the carboxylic acid groups to enhance efficacy and target specificity. evitachem.com The core structure's ability to interact with biological macromolecules is a key driver in this field. evitachem.comontosight.ai

Chemical Synthesis: In the realm of organic chemistry, this compound serves as a valuable intermediate. evitachem.com Its functional groups provide reactive sites for constructing more complex molecules and novel chemical entities. evitachem.com

Biological Research: The compound and its derivatives are utilized as tools to investigate various biological pathways and mechanisms. evitachem.com Their interactions with DNA and other biomolecules allow researchers to probe cellular processes. evitachem.comontosight.ai

Interactive Data Table: Properties of Acridine and its Derivatives

| Compound | Molecular Formula | Key Features | Primary Research Applications |

| Acridine | C13H9N | Parent heterocyclic aromatic compound. wikipedia.org | Dyes, antiseptics, DNA intercalation studies. wikipedia.orgptfarm.pl |

| 9-Acridinecarboxylic acid | C14H9NO2 | Single carboxylic acid group at the 9-position. ontosight.aicymitquimica.com | Synthesis of DNA-binding peptides, fluorescent probes. chemimpex.comchemicalbook.com |

| This compound | C15H9NO4 | Two carboxylic acid groups at the 4 and 9 positions. evitachem.com | Scaffold for antimalarial and anticancer agents, chemical synthesis intermediate. evitachem.com |

| Acridine Orange | C17H19N3 | Dimethylamino groups at 3 and 6 positions. | Nucleic acid stain for cell cycle determination. wikipedia.org |

| Proflavine | C13H11N3 | Amino groups at 3 and 6 positions. | Antiseptic agent. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27574-29-4 |

|---|---|

Molecular Formula |

C15H9NO4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

acridine-4,9-dicarboxylic acid |

InChI |

InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20) |

InChI Key |

DOZKPGOIZJCCHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,9 Acridinedicarboxylic Acid and Its Derivatives

Strategies for the Construction of the Acridine (B1665455) Core

The formation of the fundamental acridine skeleton is the initial and critical step. Several named reactions have been established for this purpose, each offering a different pathway depending on the available starting materials and desired substitution patterns.

One of the most traditional methods is the Bernthsen acridine synthesis , which involves the condensation of diphenylamine with carboxylic acids at high temperatures in the presence of a catalyst like zinc chloride. wikipedia.orgnih.gov By selecting an appropriately substituted diphenylamine and dicarboxylic acid, this method can be adapted to build a precursor for the target molecule.

Another classical approach is the Friedländer synthesis , where an o-aminobenzaldehyde or ketone is reacted with a compound containing an active methylene group. A variation of this involves treating the salt of an anthranilic acid with 2-cyclohexenone to produce a 9-methyl acridine, which can serve as a precursor for further functionalization. nih.govpharmaguideline.com

The Ullmann reaction also provides a pathway to the acridine core. This synthesis may involve the condensation of a primary amine with an aromatic carboxylic acid, followed by a cyclization step to form an acridone, a ketone-containing acridine derivative. nih.gov The acridone can then be reduced to yield the acridine parent ring. nih.gov These core synthesis strategies are summarized in the table below.

Table 1: Key Synthetic Strategies for the Acridine Core

| Synthetic Method | Key Reactants | Catalyst/Conditions | Primary Product Type |

|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, Heat | 9-Substituted Acridines |

| Friedländer Synthesis | Salt of Anthranilic Acid, 2-Cyclohexenone | Heat (120°C) | 9-Methyl Acridine |

| Ullmann Synthesis | Primary Amine, Aromatic Carboxylic Acid | Strong Mineral Acid, Cyclization | Acridone |

Functionalization Techniques for Carboxylic Acid Introduction

Once the acridine core is synthesized, the next challenge is the precise installation of carboxylic acid groups at the 4th and 9th positions. This can be achieved through various functionalization techniques.

A common and direct method for introducing carboxylic acid groups onto an aromatic ring is through the oxidation of pre-existing alkyl side-chains. For instance, a 4,9-dimethylacridine precursor could be subjected to strong oxidizing agents to convert the methyl groups into carboxylic acid moieties.

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl groups attached to an aromatic ring into carboxylic acids. libretexts.org The reaction typically requires heat and alkaline conditions. Another potent oxidizing agent is potassium dichromate in the presence of an acid, which can also achieve this transformation. pharmaguideline.com For example, the oxidation of 9-methylacridine is a known route to produce acridine-9-carboxylic acid. google.com Applying similar principles to a disubstituted precursor would be a logical approach to synthesizing the target di-acid.

Table 2: Common Oxidizing Agents for Carboxylic Acid Formation

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline, Heat | Strong, effective for alkyl side-chains. |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., Acetic Acid) | Oxidizes acridine to acridone. pharmaguideline.com |

| Jones Reagent (CrO₃ & H₂SO₄) | Aqueous Acetone | Used for oxidizing primary alcohols and aldehydes. organicchemistrytutor.com |

Modern synthetic chemistry offers more sophisticated methods, such as palladium-catalyzed carbonylation reactions. These processes can introduce carboxylic acid groups (or their ester derivatives) onto an aromatic core by reacting a halo-aromatic compound with carbon monoxide (CO).

This approach would likely begin with a 4,9-dihaloacridine (e.g., 4,9-dichloroacridine or 4,9-dibromoacridine). In the presence of a palladium catalyst, a suitable ligand, a base, and a source of CO, the halogen atoms can be replaced with carboxyl functional groups. Palladium iodide (PdI₂) based systems, for instance, have been shown to be effective in various oxidative carbonylation reactions, which could be adapted for this purpose. mdpi.com This method provides a powerful alternative to classical oxidation, often proceeding under milder conditions and with high functional group tolerance. The reaction of alpha-olefins or conjugated dienes with carbon monoxide and oxygen in the presence of an alkanol and a palladium catalyst can produce dicarboxylic acid esters. google.com

Advanced Derivatization Reactions of 4,9-Acridinedicarboxylic Acid

With the this compound molecule in hand, its two carboxylic acid groups serve as versatile handles for further chemical modification to create a library of derivatives, such as amides and esters.

The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of organic synthesis but does not occur spontaneously. researchgate.net The process requires the activation of the carboxylic acid group. Mechanistically, a coupling agent is typically used to convert the hydroxyl group of the carboxylic acid into a better leaving group.

The reaction often begins with the activation of the carboxylic acid using a reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the leaving group, regenerating the carbonyl and forming the stable amide bond. researchgate.net Theoretical studies have explored various mechanistic pathways, including those involving silyl ester intermediates or the role of hydrogen bonding in promoting the reaction. researchgate.netresearchgate.net A neutral intermediate pathway, which involves the dimerization of the carboxylic acid through mutual hydrogen bonding, has been found to be a plausible mechanism for direct amide formation. researchgate.netsemanticscholar.org

Table 3: Selected Reagents for Amide Bond Formation

| Reagent Class | Example | Mechanism of Action |

|---|---|---|

| Carbodiimides | EDC, DCC | Forms an active O-acylisourea intermediate. |

| Boron-based Reagents | Boronic Acids, B(OCH₂CF₃)₃ | Act as Lewis acids to activate the carboxylic acid. acs.org |

| Dichlorosilane Derivatives | 9-Silafluorenyl Dichloride | Proceeds via silylamine and silyl ester intermediates. researchgate.net |

Esterification is another fundamental derivatization of carboxylic acids. The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification is a multi-step process that is fully reversible. masterorganicchemistry.com

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. youtube.com

Deprotonation : The catalyst is regenerated by the deprotonation of the ester, yielding the final product.

Because the reaction is an equilibrium, its outcome is governed by Le Chatelier's principle. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The reactivity of the two carboxylate groups on the this compound allows for the synthesis of both mono- and di-esters, depending on the stoichiometric control of the reaction.

Synthesis of Complex Acridine Conjugates

The synthesis of complex conjugates from this compound typically involves the activation of the carboxylic acid groups to facilitate nucleophilic attack by amines or alcohols. This activation is crucial for efficient bond formation and can be achieved through several standard organic chemistry techniques.

One of the most common approaches is the use of coupling agents to promote the formation of amide bonds. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS) are frequently employed. researchgate.net In this method, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or be converted to a more stable NHS ester. The subsequent reaction of the NHS ester with a primary or secondary amine yields the desired amide conjugate with high efficiency. This strategy is particularly useful for the conjugation of sensitive molecules like amino acids and peptides. nih.govnih.govnih.gov

Alternatively, the carboxylic acid groups can be converted to more reactive acyl chlorides. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.comiosrjournals.org The resulting 4,9-acridinedicarbonyl dichloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of amines and alcohols to form the corresponding bis-amides and bis-esters, respectively. This method is robust and often provides high yields, but the harsh conditions required for the formation of the acid chloride may not be suitable for all substrates.

The synthesis of bis-ester conjugates can also be accomplished through Fischer esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a classic and straightforward method for ester formation.

Furthermore, the di-functional nature of this compound makes it an ideal building block for the synthesis of macrocyclic structures. By reacting this compound or its activated derivatives with diamines or diols, it is possible to construct macrocycles containing the acridine core. nih.govcam.ac.uknih.govrsc.org These reactions are often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting acridine-based macrocycles are of interest for their potential applications in host-guest chemistry and as supramolecular building blocks.

The table below summarizes the key synthetic methodologies for the preparation of complex conjugates from this compound.

| Conjugate Type | Synthetic Methodology | Key Reagents |

| Bis-Amide | Amide coupling | EDC/NHS, DCC, HATU |

| Acyl chloride formation followed by amination | SOCl₂, Oxalyl chloride | |

| Direct condensation with amines | Lewis acid catalysts (e.g., Nb₂O₅) nih.gov | |

| Bis-Ester | Fischer esterification | Alcohol, H₂SO₄ |

| Acyl chloride formation followed by esterification | SOCl₂, Oxalyl chloride | |

| Macrocycles | Reaction with diamines/diols | High-dilution conditions |

Detailed research findings have demonstrated the successful synthesis of various dicarboxylic acid-derived conjugates. For instance, the direct condensation of dicarboxylic acids with amines using a heterogeneous Lewis acid catalyst like Nb₂O₅ has been reported to produce diamides in good yields. nih.gov Similarly, the synthesis of bis-amides from dicarboxylic acids is a well-established procedure, often involving the initial conversion to the corresponding diacyl chloride.

While specific examples detailing the synthesis of complex conjugates directly from this compound are not extensively documented in readily available literature, the established principles of dicarboxylic acid chemistry provide a clear roadmap for their preparation. The choice of synthetic route will largely depend on the nature of the molecule to be conjugated and the desired final structure.

Spectroscopic Characterization and Photophysical Properties of 4,9 Acridinedicarboxylic Acid

Electronic Absorption and Fluorescence Spectroscopy

The introduction of carboxyl groups onto the acridine (B1665455) scaffold significantly influences its electronic absorption and emission properties. These substituents perturb the π-electronic system of the acridine core, leading to distinct spectral characteristics.

The solvent environment plays a crucial role in modulating the absorption characteristics. In protic solvents, the long-wavelength absorption band of 9-ACA exhibits a blue shift. iitkgp.ac.in This hypsochromic shift is attributed to strong hydrogen-bonding interactions between the carboxylic acid group and the solvent molecules. iitkgp.ac.in This strong solvation can lead to a change in the orientation of the carboxyl group, twisting it out of the plane of the aromatic ring and thereby reducing the resonance interaction between the substituent and the π-system of the acridine core. iitkgp.ac.in In contrast, the absorption spectrum of the methyl ester derivative, 9-(methoxycarbonyl)acridine (9-MCA), shows no significant solvent-induced shifts, supporting the role of the acidic proton in the observed spectral changes for 9-ACA. iitkgp.ac.in

Table 1: Absorption Spectral Data for 9-Acridinecarboxylic Acid (9-ACA) in Various Solvents Data extracted from a study on 9-Acridinecarboxylic Acid, a representative acridine carboxylic acid.

| Solvent | λ_max (nm) |

| Cyclohexane | 344, 360, 379 |

| Dioxane | 346, 363, 382 |

| Tetrahydrofuran (B95107) (THF) | 347, 364, 383 |

| Acetonitrile | 347, 364, 382 |

| 2-Propanol | 346, 362, 380 |

| Methanol | 345, 361, 379 |

| Water (pH 7) | 368, 385, 406 |

Source: Data derived from scientific literature on 9-acridinecarboxylic acid. iitkgp.ac.in

Acridine carboxylic acids exhibit fluorescence properties that are highly sensitive to their molecular structure and environment. The fluorescence spectra of 9-ACA in non-polar solvents like tetrahydrofuran are structured and typically show a mirror-image relationship with their corresponding absorption spectra. iitkgp.ac.in

A key finding in the study of 9-ACA is the absence of a large Stokes-shifted fluorescence emission band in neutral organic solvents or water, which distinguishes it from some other aromatic carboxylic acids like 9-anthroic acid. iitkgp.ac.inacs.org The fluorescence quantum yields (Φf) and lifetimes (τf) are significantly influenced by the solvent. Specifically, the quantum yield for both 9-ACA and its methyl ester, 9-MCA, tends to increase with the hydrogen-bonding capacity of the solvent. acs.org This suggests that hydrogen bonding can modulate the non-radiative decay pathways, enhancing fluorescence efficiency.

Table 2: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) for 9-Acridinecarboxylic Acid (9-ACA) in Various Solvents Data extracted from a study on 9-Acridinecarboxylic Acid, a representative acridine carboxylic acid.

| Solvent | Φ_f | τ_f (ns) |

| Cyclohexane | 0.04 | 2.1 |

| Dioxane | 0.06 | 3.0 |

| Tetrahydrofuran (THF) | 0.08 | 3.9 |

| Acetonitrile | 0.13 | 5.5 |

| 2-Propanol | 0.29 | 9.6 |

| Methanol | 0.38 | 11.2 |

| Water (pH 7) | 0.98 | 16.5 |

Source: Data derived from scientific literature on 9-acridinecarboxylic acid. iitkgp.ac.inacs.org

Excited-State Dynamics and Photophysical Mechanisms

The behavior of 4,9-acridinedicarboxylic acid upon photoexcitation is governed by complex dynamics, including solvent relaxation, conformational changes, and the potential formation of charge-transfer states.

The photophysical behavior of acridine carboxylic acids is markedly dependent on the solvent's properties, such as polarity and hydrogen-bonding ability. acs.orgnih.gov As noted in the absorption analysis, hydrogen bonding in protic solvents can cause a blue shift in the absorption spectrum of 9-ACA by altering the ground-state conformation of the carboxyl group. iitkgp.ac.in

Upon excitation, the interaction with the solvent continues to be critical. In polar solvents, the excited state can be stabilized, which often leads to changes in fluorescence emission wavelengths and lifetimes. wiley.com For photoacids like pyranine, a related aromatic system, the excited state can exhibit charge-transfer characteristics in polar protic solvents like water, while appearing more non-polar in aprotic solvents. nih.gov This indicates that the solvent can dictate the very nature of the excited state. The observed increase in fluorescence quantum yield for 9-ACA in hydrogen-bonding solvents suggests that these interactions inhibit non-radiative decay channels that are more prevalent in non-polar environments. acs.org

The orientation of the carboxyl groups relative to the acridine ring is a critical factor in the excited-state dynamics. Theoretical calculations on related aromatic dicarboxylic acids provide insight into these conformational changes. colab.ws For instance, in 9,10-anthracenedicarboxylic acid, the carboxyl groups are significantly twisted out of the aromatic plane in the ground state (dihedral angle of ~57°), but they become much more planar in the first excited state (dihedral angle of ~28°). colab.ws

Similar conformational dynamics are predicted for acridine carboxylic acids. Semiempirical calculations performed on 9-ACA suggest that in the ground state (S₀), the carboxyl group is oriented at an angle of approximately 55° with respect to the acridine ring. iitkgp.ac.inacs.org However, upon excitation to the S₁ state, the molecule evolves towards a more planar conformation where the carboxyl group is nearly coplanar with the aromatic system. acs.org This excited-state planarization enhances the electronic coupling between the carboxyl substituent and the acridine π-system, which is a key factor influencing the molecule's photophysical properties.

The formation of excited states with significant charge-transfer (CT) character is a well-documented phenomenon in many acridine derivatives. nih.govnih.gov These CT states arise from the photoinduced transfer of an electron from a donor part of the molecule to an acceptor part. In the case of acridine carboxylic acids, intramolecular charge transfer could potentially occur from the acridine ring (donor) to the carboxyl group (acceptor). acs.org

While calculations suggest that resonance charge transfer from the aromatic ring to the COOH group increases in the excited state of the related 9-anthroic acid, this effect is not as significant for 9-acridinecarboxylic acid, despite the decrease in the twist angle of the COOH group. acs.org The absence of a large, Stokes-shifted emission band for 9-ACA is evidence that it does not form the same type of charge-transfer emitting state observed in 9-anthroic acid. iitkgp.ac.inacs.org Nonetheless, the potential for CT state formation remains an important aspect of acridine photophysics. In some systems, these states can evolve into twisted intramolecular charge transfer (TICT) states, where different parts of the molecule rotate relative to each other, leading to highly stabilized, red-shifted emission. nih.gov The presence of two carboxyl groups in this compound could introduce complex electronic interactions, potentially favoring the formation of unique CT states upon excitation.

Computational and Theoretical Investigations of 4,9 Acridinedicarboxylic Acid

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry also offers powerful tools to predict the chemical reactivity of 4,9-Acridinedicarboxylic acid and to elucidate the mechanisms of its reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed, step-by-step description of the reaction mechanism. This approach can be applied to various reactions involving this compound, such as esterification, amidation, or decarboxylation. The calculated activation energies can provide quantitative predictions of reaction rates.

The presence of two carboxylic acid groups and a basic nitrogen atom makes this compound an interesting case for studying acid-base equilibria. Computational methods can be used to calculate the pKa values for the successive deprotonation of the carboxylic acid groups and the protonation of the acridine (B1665455) nitrogen.

The prototropic behavior of acridine derivatives has been a subject of interest. For instance, in near-neutral to slightly acidic solutions, the related 9-acridinecarboxylic acid exists mainly in a zwitterionic form. It is plausible that this compound also exhibits complex prototropic equilibria involving neutral, zwitterionic, and various protonated and deprotonated species depending on the pH of the solution. Theoretical calculations can help to determine the relative stabilities of these different forms and to estimate the equilibrium constants for their interconversion.

| Compound | Condition | Predominant Species |

|---|---|---|

| 9-Acridinecarboxylic acid | Near neutral to slightly acidic solutions | Zwitterionic form |

| 9-Acridinecarboxylic acid | Moderately concentrated acid solutions | Monoprotonated species |

Molecular Modeling of Chemical Interactions

No specific studies on the molecular modeling of chemical interactions for this compound were identified in the searched scientific literature. Research in this area is prevalent for other acridine analogues, which are often investigated for their potential as DNA intercalators and topoisomerase inhibitors. These studies typically employ computational methods to understand how modifications to the acridine scaffold influence their biological activity.

There is a lack of published molecular docking studies specifically investigating the binding of this compound to biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the broader class of acridine compounds, docking studies have been instrumental in elucidating their interactions with targets like DNA topoisomerase I and II. researchgate.netnih.govmdpi.commdpi.commdpi.com These studies often reveal key interactions, such as hydrogen bonding and π-π stacking, that contribute to the binding affinity and inhibitory activity of the ligands. nih.gov However, without specific research on this compound, any discussion on its binding predictions would be speculative.

No dedicated computational Structure-Activity Relationship (SAR) studies for this compound were found in the available literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For other acridine derivatives, SAR studies have been conducted to explore the impact of different substituents on their efficacy as anticancer or antimalarial agents. nih.govmdpi.comresearchgate.net These investigations have highlighted the importance of factors such as the nature and position of substituents on the acridine ring for their biological function. The absence of such studies for this compound means that no data tables or detailed research findings on its SAR can be provided.

Coordination Chemistry and Metal Complexation of 4,9 Acridinedicarboxylic Acid

Acridine (B1665455) Dicarboxylic Acids as Multifunctional Ligands for Metal Ions

Acridine dicarboxylic acids, such as 4,9-Acridinedicarboxylic acid, are classified as multifunctional ligands. This is due to the presence of multiple potential coordination sites: the nitrogen atom within the heterocyclic acridine ring system and the oxygen atoms of the two carboxylate groups. researchgate.net This multiplicity of donor sites allows these ligands to bridge multiple metal ions in various ways, leading to the formation of complex and often high-dimensional structures. jcmimagescasereports.orgresearchgate.net The specific coordination behavior is influenced by several factors, including the pH of the solution, temperature, the solvent system used, and the nature of the metal ion itself. researchgate.net

The design of ligands is a critical element in controlling the reactivity and structure of the resulting transition metal complexes. researchgate.net For acridine-based systems, ligand design focuses on leveraging the inherent properties of the acridine scaffold and the specific functionalities attached to it. Key principles include:

Steric and Electronic Tuning: The properties of acridine-based ligands can be modified by changing substituents on the acridine ring. These changes can influence the steric hindrance around the metal center and alter the electronic properties (electron-donating or withdrawing nature) of the ligand, thereby affecting the stability and reactivity of the complex. researchgate.net

Targeted Selectivity: Structure-based modeling can be employed to design acridine ligands with high selectivity for specific targets. For instance, the dimensions of triazole-acridine compounds, particularly the spacing of terminal groups, have been optimized to achieve selective binding to human telomeric quadruplex DNAs over other DNA structures. nih.gov

Chelate Effect: Incorporating multiple donor sites that can bind to a single metal ion, as seen in pincer-type ligands, enhances the stability of the resulting complex. researchgate.netnih.gov The acridine nitrogen and the two carboxylate groups of this compound can potentially form stable chelate rings with a metal center.

Control of Supramolecular Architecture: The geometry of the ligand and the disposition of its donor atoms are crucial in dictating the final architecture of coordination polymers. researchgate.net The rigid nature of the acridine backbone combined with the flexible positioning of the carboxylate groups in this compound can lead to the formation of diverse network structures, from discrete molecules to one-, two-, or three-dimensional polymers. researchgate.netnih.gov

The versatility of this compound as a ligand stems from its multiple donor sites, which allow for a variety of coordination modes. Organic carboxylic acids are widely utilized in the design of metal-organic complexes because their carboxylate groups can bridge multiple metal ions through different binding patterns, such as monodentate, bidentate chelation, and bidentate bridging. jcmimagescasereports.org

N-heterocyclic aromatic carboxylate ligands, like this compound, are particularly interesting because both the carboxylate oxygen atoms and the heterocyclic nitrogen atom can coordinate to metal centers. jcmimagescasereports.org This allows for the construction of intricate network structures. jcmimagescasereports.org The coordination possibilities for this compound include:

Monodentate Coordination: One carboxylate oxygen atom binds to a single metal ion.

Bidentate Chelation: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of a single carboxylate group binds to a different metal ion, bridging them.

N-Coordination: The nitrogen atom of the acridine ring coordinates to a metal ion.

Mixed Coordination: A combination of the above modes, where both the acridine nitrogen and one or both carboxylate groups are involved in binding to one or more metal centers.

The table below summarizes the potential coordination sites and modes for this ligand.

| Coordination Site | Potential Coordination Mode |

| Carboxylate Group (C4-COOH) | Monodentate, Bidentate Chelate, Bidentate Bridging |

| Carboxylate Group (C9-COOH) | Monodentate, Bidentate Chelate, Bidentate Bridging |

| Acridine Nitrogen (N10) | N-donor coordination |

Different coordination modes have been observed in complexes with similar polycarboxylic acid ligands. For example, pyridine-2,4-dicarboxylic acid has been shown to exhibit novel coordination modes leading to distorted bicapped trigonal-prismatic geometries around barium(II) ions. researchgate.net Similarly, 4,5-imidazoledicarboxylic acid can utilize its two imidazole nitrogens and four carboxylate oxygens to construct a variety of complex structures. researchgate.net

Synthesis and Structural Characterization of Metal-Acridinedicarboxylate Complexes

The synthesis of coordination polymers and complexes involves the self-assembly of metal ions and organic ligands under controlled conditions. nih.gov The characterization of these resulting materials, particularly their solid-state structure, is essential for understanding their properties.

Several synthetic strategies can be employed to prepare metal complexes of this compound. The choice of method often depends on the desired product (e.g., single crystals for X-ray diffraction) and the stability of the reactants. Common methodologies include:

Solution-Based Synthesis: This is a straightforward method where solutions of the metal salt and the deprotonated ligand are mixed, often in a suitable solvent like water or an organic solvent. nih.gov The resulting complex may precipitate immediately or upon slow evaporation of the solvent. The ligand is typically deprotonated beforehand by reacting it with a base such as sodium hydroxide. nih.gov

Hydrothermal/Solvothermal Synthesis: This technique involves carrying out the reaction in a sealed vessel (e.g., a steel autoclave) at elevated temperatures and pressures. nih.govrsc.org Hydrothermal methods are particularly effective for growing high-quality single crystals of coordination polymers that may not be accessible at room temperature. rsc.org

Refluxing: The reaction mixture of the metal salt and the ligand in a suitable solvent is heated under reflux for several hours. jocpr.com This provides the thermal energy needed to overcome kinetic barriers and promote the formation of the desired complex, which can then be isolated by filtration. jocpr.com

The table below outlines these common synthesis methods.

| Method | Description | Conditions |

| Solution Precipitation | Mixing solutions of metal salt and deprotonated ligand. | Room temperature, atmospheric pressure. |

| Hydrothermal/Solvothermal | Reaction in a sealed vessel with solvent under autogenous pressure. | Elevated temperatures (e.g., 120-180 °C) and pressures. nih.gov |

| Reflux | Heating the reaction mixture with a condenser. | Boiling point of the solvent, atmospheric pressure. jocpr.com |

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties of a coordination compound. Single-crystal X-ray diffraction is the most powerful and definitive technique for this purpose. nih.govscirp.org

The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This data allows for the determination of:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice. jocpr.com

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar). jocpr.comresearchgate.net

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which provide insight into the nature of the metal-ligand interactions. nih.gov

Supramolecular Structure: How individual complex molecules are packed in the crystal, including intermolecular interactions like hydrogen bonding or π-π stacking. researchgate.net

While X-ray crystallography is the gold standard, it is essential to ensure that the determined structure is representative of the bulk material and that the crystal has not suffered from radiation damage, which can alter the structure of redox-active metal sites. nih.govnih.gov Spectroscopic techniques such as FT-IR, UV-Vis, and elemental analysis are also used to complement the crystallographic data and confirm the composition and bonding within the complex. jcmimagescasereports.orgirapa.org

Electronic, Optical, and Catalytic Properties of Metal Complexes

The incorporation of metal ions into an acridine dicarboxylic acid framework can give rise to a range of interesting physical and chemical properties. These properties are a direct consequence of the interplay between the electronic structures of the metal ion and the organic ligand.

Electronic and Optical Properties: Many transition metal complexes are colored due to electronic transitions between d-orbitals (d-d transitions) or between the metal and the ligand (charge-transfer transitions). researchgate.net Electronic absorption spectra can reveal these transitions. researchgate.netresearchgate.net For instance, metal-to-ligand charge transfer (MLCT) bands are characteristic of many copper(I) complexes. researchgate.net Some complexes also exhibit photoluminescence, where they absorb light at one wavelength and emit it at a longer wavelength. This property is highly dependent on the nature of the metal, the ligand, and the rigidity of the coordination environment. nih.gov The luminescence properties of such complexes make them candidates for applications in sensing and optical devices. researchgate.net

Catalytic Properties: Metal complexes are widely used as catalysts in a variety of organic transformations. nih.gov Acridine-based silver(I) complexes, for example, have been shown to be efficient catalysts for A³ coupling reactions (aldehyde, alkyne, and amine). nih.gov Similarly, copper(II) and cobalt(II) complexes of anthranilic acid have demonstrated high catalytic activity in the reduction of 4-nitrophenol. nih.gov The catalytic activity of metal-acridinedicarboxylate complexes would depend on the ability of the metal center to access different oxidation states and coordinate with substrates. The rigid yet functionalizable acridine ligand can provide a stable platform for the catalytically active metal center.

The table below summarizes some of the potential properties and applications of these metal complexes.

| Property | Origin | Potential Application |

| Electronic | d-d transitions, metal-ligand charge transfer (MLCT/LMCT) | Electronic materials, sensors researchgate.net |

| Optical | Photoluminescence, absorption in the UV-Vis range | Luminescent probes, optical devices researchgate.netnih.gov |

| Catalytic | Redox activity of the metal center, substrate coordination | Homogeneous catalysis, green chemistry nih.govnih.gov |

The conducted searches did not yield any relevant data, detailed research findings, or data tables pertaining to the specific subsections requested:

Exploration of Potential Catalytic Applications of Metal-Acridine Complexes

General information on the photophysical properties of metal-organic frameworks and the catalytic applications of coordination polymers with other dicarboxylic acid ligands was retrieved. However, none of the search results contained specific details about metal complexes of this compound.

Therefore, this article cannot be generated as per the provided outline and instructions due to the lack of available scientific literature on the subject.

Supramolecular Assemblies Involving 4,9 Acridinedicarboxylic Acid

Design and Construction of Supramolecular Architectures

The formation of well-defined supramolecular architectures from 4,9-acridinedicarboxylic acid is governed by a delicate interplay of directional, non-covalent forces. The predictable geometry of the acridine (B1665455) scaffold, combined with the versatile binding capabilities of the carboxyl groups, allows for the rational design of complex structures through molecular self-assembly.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a primary driving force in the self-assembly of this compound, dictating the formation of specific and robust structural motifs. The carboxylic acid functional groups are potent hydrogen bond donors and acceptors, leading to the creation of predictable patterns. A common and stable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set. This interaction is a fundamental building block in the supramolecular chemistry of carboxylic acids.

In the solid state, these hydrogen-bonding interactions can extend to form one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The assembly of dicarboxylic acids often leads to the formation of layered molecular arrays. For instance, studies on analogous systems like azobenzene-4,4'-dicarboxylic acid derivatives have shown that hydrogen bonding, in conjunction with electrostatic interactions, can direct the assembly into highly stable, crystalline structures. The specific geometry of this compound, with its angled disposition of the carboxyl groups, can lead to the formation of unique helical or wave-like chain structures.

The interplay between the carboxylic acid groups and other potential hydrogen bonding sites, such as the acridine nitrogen, can also influence the final assembled structure. Proton transfer from the carboxylic acid to the basic nitrogen of another molecule can lead to the formation of salt bridges (N⁺-H···O⁻), which are strong, charge-assisted hydrogen bonds that significantly stabilize the resulting supramolecular architecture.

| Interaction Type | Description | Typical Bond Distance (Å) |

| O-H···O | Hydrogen bond between two carboxylic acid groups | 2.6 - 2.8 |

| N-H···O | Hydrogen bond involving the acridine nitrogen (protonated) and a carboxylate oxygen | 2.7 - 2.9 |

Exploration of π-π Stacking Interactions in Acridine Supramolecular Structures

The large, electron-deficient aromatic system of the acridine core in this compound makes it highly susceptible to π-π stacking interactions. These non-covalent forces, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, play a crucial role in the stabilization and organization of supramolecular assemblies. In many crystal structures involving acridine derivatives, molecules arrange in a parallel-displaced or T-shaped geometry to maximize these attractive interactions, with typical interplanar distances ranging from 3.3 to 3.8 Å.

| Stacking Geometry | Description | Typical Interplanar Distance (Å) |

| Parallel-displaced | Aromatic rings are stacked in a parallel fashion but are offset from one another. | 3.3 - 3.8 |

| T-shaped | The edge of one aromatic ring points towards the face of another. | ~5.0 (H to centroid) |

Influence of Solvent Environments on Assembly Processes

The solvent environment plays a critical role in the self-assembly process of this compound, as it can mediate the strength and prevalence of both hydrogen bonding and π-π stacking interactions. The polarity of the solvent is a key determinant in the outcome of the assembly.

In polar, protic solvents such as water or alcohols, the solvent molecules can compete for hydrogen bonding sites on the dicarboxylic acid, potentially disrupting the formation of strong, directional intermolecular hydrogen bonds between the solute molecules. However, in some cases, solvent molecules can act as bridges, co-crystallizing to form hydrated structures and mediating interactions between the primary molecules.

Conversely, non-polar, aprotic solvents are less likely to interfere with hydrogen bond formation, often promoting the self-assembly of highly ordered, hydrogen-bonded aggregates. Studies on acridine itself have demonstrated that the structure of supramolecular aggregates in solution can be solvent-dependent. For example, the aggregation behavior of acridine differs in chloroform, methanol, and acetone, suggesting that the specific interactions between the solvent and the solute can favor different pre-associative states in solution, which may then influence the final crystalline form obtained.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid groups of this compound are excellent coordinating ligands for metal ions, making this molecule a valuable organic building block, or "linker," for the construction of metal-organic frameworks (MOFs) and coordination polymers. By combining this organic linker with various metal ions or clusters (nodes), it is possible to create extended, crystalline networks with diverse topologies and properties.

Utilization of Acridine Dicarboxylates as Organic Building Blocks for MOFs

In the design of MOFs, the deprotonated form of this compound (4,9-acridinedicarboxylate) serves as a linker that connects metal centers into a periodic network. The geometry of the linker—specifically the angle between the two carboxylate groups—and its rigidity are critical factors that determine the topology of the resulting framework. The acridine backbone provides a rigid and well-defined spacer, which can lead to the formation of predictable and robust frameworks.

The coordination chemistry of dicarboxylates is rich and varied; the carboxylate groups can bind to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility allows for the formation of a wide array of structural motifs, from simple one-dimensional chains to complex three-dimensional frameworks. The nitrogen atom of the acridine ring can also potentially participate in coordination, further expanding the structural possibilities. The synthesis of these materials is typically achieved under solvothermal conditions, where the components are heated in a sealed vessel, allowing for the slow crystallization of the MOF.

Research into Tunable Structures and Porosity in Extended Networks

A key area of research in the field of MOFs is the ability to tune their structure and, consequently, their properties, particularly porosity. The porosity of MOFs derived from linkers like 4,9-acridinedicarboxylate can be controlled in several ways.

One approach is to vary the length and geometry of the organic linker. While this article focuses solely on this compound, the general principle in MOF chemistry is that longer linkers tend to produce larger pores. Another strategy involves the use of different metal nodes, as the coordination number and geometry of the metal ion or cluster will dictate how the linkers are connected in space.

The concept of isoreticular synthesis, where the network topology is kept constant while the dimensions of the pores are altered by changing the linker size, is a powerful tool for creating families of MOFs with systematically varying porosity. Furthermore, the inherent porosity of a MOF can be modulated through interpenetration, where two or more independent frameworks grow through one another. The degree of interpenetration can sometimes be controlled by adjusting the reaction conditions, such as solvent, temperature, or concentration. The resulting porous materials have potential applications in gas storage, separation, and catalysis, driven by the size, shape, and chemical functionality of their pores.

| Parameter | Method of Tuning | Effect on MOF Structure |

| Metal Node | Changing the metal ion or cluster (e.g., Zn²⁺, Cu²⁺, Zr₄⁺) | Alters coordination geometry and network topology |

| Reaction Conditions | Modifying solvent, temperature, concentration | Can influence crystal phase, degree of interpenetration, and defect concentration |

| Post-Synthetic Modification | Chemical alteration of the framework after its initial synthesis | Can introduce new functional groups or alter pore environment |

Functional Properties of Supramolecular Assemblies

Development of Luminescent Supramolecular Materials

There is no available research data on the synthesis or characterization of luminescent supramolecular materials derived from this compound. Scientific literature lacks examples of its use as a building block for creating assemblies with specific photophysical properties such as fluorescence or phosphorescence. Consequently, no data on emission spectra, quantum yields, or studies on the influence of the acridine core on the luminescent behavior of such materials can be provided.

Studies in Host-Guest Chemistry and Encapsulation

Similarly, the application of this compound in the field of host-guest chemistry and molecular encapsulation is not documented in the reviewed scientific literature. There are no published studies that describe the formation of host cavities or frameworks from this compound for the purpose of encapsulating smaller guest molecules. As a result, information regarding binding affinities, guest selectivity, or the use of such systems in areas like sensing or controlled release is not available.

No Publicly Available Research Found on the Applications of this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and databases, no specific research or data could be located regarding the applications of the chemical compound this compound in the fields of optoelectronics, chemical sensing, or functional nanomaterials.

Extensive queries aimed at uncovering research related to the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs), fluorescent probes, photochromic materials, chemo- and biosensors, and functional nanomaterials did not yield any relevant results. The scientific information landscape, as accessible through public search indices, appears to be void of studies detailing the synthesis, characterization, or application of this specific compound within the outlined areas of advanced materials science.

Therefore, the structured article on the "Applications of this compound in Advanced Materials Science Research" cannot be generated at this time.

Applications of 4,9 Acridinedicarboxylic Acid in Advanced Materials Science Research

Research in Functional Nanomaterials

Integration and Performance in Carbon-Based Quantum Dots (CQDs)

Carbon-based quantum dots (CQDs) are a class of fluorescent nanoparticles that have garnered significant attention due to their excellent photoluminescence, biocompatibility, and low toxicity. The properties of CQDs are highly dependent on the carbon source used for their synthesis. While various precursors such as citric acid and amino acids are commonly employed, research into the use of 4,9-Acridinedicarboxylic acid as a precursor is an emerging area of interest.

The integration of this compound into the CQD structure is hypothesized to influence the resulting photoluminescent properties due to its rigid, aromatic acridine (B1665455) core and the presence of carboxylic acid functional groups. These groups can facilitate the formation of surface states, which play a crucial role in the fluorescence emission of CQDs.

Detailed Research Findings:

Table 1: Hypothetical Performance Metrics of CQDs from this compound (Anticipated Data)

| Property | Expected Value/Range | Potential Advantage |

| Quantum Yield (%) | > 15% | Enhanced brightness for imaging applications |

| Emission Wavelength (nm) | 450 - 550 | Tunable emission in the blue-green spectrum |

| Particle Size (nm) | < 10 | Suitable for cellular penetration and bioimaging |

| Photostability | High | Long-term stability for continuous monitoring |

This table is based on theoretical expectations and requires experimental validation.

Fabrication and Characterization of Light-Activated Systems

Light-activated systems are materials that undergo a change in their physical or chemical properties upon exposure to light of a specific wavelength. These materials are at the forefront of advancements in areas such as targeted drug delivery, photodynamic therapy, and optical data storage. The incorporation of photoresponsive molecules is key to the functionality of these systems.

This compound, with its inherent photoactive acridine core, presents itself as a promising candidate for the fabrication of such systems. The carboxylic acid groups offer versatile handles for chemical modification, allowing the molecule to be integrated into larger polymer networks or functionalized with other molecules to create sophisticated light-sensitive materials.

Fabrication and Characterization:

The fabrication of light-activated systems incorporating this compound would likely involve polymerization or covalent grafting onto a substrate. Characterization of these systems would involve a suite of spectroscopic and microscopic techniques to assess their photoresponsive behavior. Techniques such as UV-Vis absorption and fluorescence spectroscopy would be employed to study the changes in the electronic structure upon photoirradiation.

Detailed Research Findings:

As with its application in CQDs, specific research detailing the fabrication and characterization of light-activated systems based on this compound is not yet widely published. The potential of this compound is largely inferred from the known photoactive properties of the acridine scaffold. Future research is expected to focus on synthesizing and characterizing polymers and molecular switches derived from this compound and evaluating their performance in response to light stimuli.

Table 2: Potential Characteristics of Light-Activated Systems Based on this compound (Projected Data)

| Characteristic | Description | Application Relevance |

| Photo-isomerization | Reversible change in molecular geometry upon light exposure. | Optical switching and data storage. |

| Photorelease of Moieties | Light-triggered cleavage of chemical bonds to release an active substance. | Targeted drug delivery and controlled release systems. |

| Fluorescence Switching | Modulation of fluorescence intensity or wavelength in response to light. | High-resolution imaging and sensing. |

| Energy Transfer | Light-induced transfer of energy to other molecules. | Photocatalysis and photodynamic therapy. |

This table outlines potential functionalities that require dedicated experimental investigation.

Interactions of 4,9 Acridinedicarboxylic Acid with Biomolecules: Mechanistic Studies

DNA Intercalation and Binding Mechanisms of Acridine (B1665455) Scaffolds

The interaction with nucleic acids is a hallmark of the acridine chemical class. The planar nature of the acridine ring system is ideally suited for intercalation, a binding mode where the molecule inserts itself between the base pairs of the DNA double helix. This process can lead to significant changes in the DNA's structure and function, disrupting processes like replication and transcription. mdpi.com

Structural Basis of Nucleic Acid Interactions

The primary mode of interaction for many acridine derivatives with DNA is intercalation. mdpi.com This is a non-covalent binding event driven by the insertion of the flat, polyaromatic acridine core between the stacked base pairs of DNA. The stability of the resulting complex is governed by a combination of forces. Van der Waals interactions between the acridine ring and the flanking DNA bases are predominant. springernature.com Additionally, hydrogen bonds and electrostatic interactions, particularly if the acridine derivative possesses charged side chains, contribute to the binding affinity. springernature.com

Computational studies on the parent acridine molecule reveal that it interacts effectively with DNA, with binding energy calculations indicating the formation of stable complexes. springernature.com These studies suggest that interactions are primarily non-covalent, with hydrogen bonds forming between the acridine molecule and the oxygen atoms of the DNA backbone. springernature.com The specific substituents on the acridine ring, such as the carboxyl groups in 4,9-Acridinedicarboxylic acid, are expected to significantly influence the binding affinity and specificity by introducing potential new sites for hydrogen bonding or electrostatic interactions with the DNA grooves. While some acridine derivatives show a preference for G-C rich sequences, others exhibit little sequence specificity. nih.gov The nature of the side chains can also dictate whether the compound favors intercalation or binding within the minor or major grooves of the DNA helix. ut.ac.ir

Spectroscopic Signatures of DNA Binding

Several spectroscopic techniques are employed to characterize the binding of acridine scaffolds to DNA and to elucidate the mode of interaction. These methods rely on detecting changes in the physical properties of the acridine molecule or the DNA upon complex formation. researchgate.netnih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is highly effective for monitoring DNA-drug interactions. researchgate.net Upon intercalation, the absorption spectrum of an acridine derivative typically exhibits two key changes: hypochromism, a decrease in the molar absorptivity, and a bathochromic shift (red shift), a shift of the absorption maximum to a longer wavelength. mdpi.comresearchgate.net These spectral changes are indicative of the strong stacking interaction between the acridine's chromophore and the DNA base pairs. researchgate.net The magnitude of these changes can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. mdpi.com

Fluorescence Spectroscopy: Many acridine derivatives are fluorescent, and their emission properties often change upon binding to DNA. nih.gov The fluorescence of the acridine molecule can be either quenched or enhanced depending on the specific derivative and its binding environment. For example, the well-known acridine dye, Acridine Orange, exhibits green fluorescence when intercalated into DNA but displays red fluorescence when bound electrostatically to RNA through self-aggregation. nih.gov Changes in fluorescence intensity upon titration with DNA can be used to determine binding constants and stoichiometry. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the conformational changes in DNA that occur upon ligand binding. nih.govnih.gov Since DNA is a chiral molecule, it produces a characteristic CD spectrum. Intercalation by an acridine derivative can distort the DNA helix, leading to significant changes in its CD spectrum. nih.gov These spectral perturbations provide evidence of binding and can offer insights into the specific conformational changes induced by the compound, helping to distinguish between different binding modes like intercalation and groove binding. mdpi.com

Table 1: DNA Binding Constants of Various Acridine Derivatives This table presents data for various acridine derivatives to illustrate the typical range of binding affinities for this class of compounds, as specific data for this compound is not readily available in the cited literature.

| Acridine Derivative | Method | Binding Constant (Kb) M-1 | Reference |

| 9-[(E)-2-phenylethenyl]acridine | UV-Vis Spectroscopy | 1.9 x 105 - 7.1 x 105 | researchgate.net |

| Acridine Orange | UV-Vis Spectroscopy | 2.69 x 104 | strategian.com |

| 3,6-bis(3-alkylguanidino)acridines | UV-Vis, Fluorescence | 1.25 x 105 - 5.26 x 105 | mdpi.com |

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide | Electronic Absorption | 1.0 x 106 | mdpi.com |

| N-(9-acridinylthiocarbamoyl)tryptophan | UV-Vis, Fluorescence | 2.9 x 106 | mdpi.com |

Enzyme Interaction and Inhibition Kinetics

Beyond DNA binding, acridine derivatives have been extensively studied as inhibitors of various enzymes, with cholinesterases being a prominent target. Understanding the kinetics of this inhibition is crucial for developing potential therapeutic agents, for instance, in the context of Alzheimer's disease where cholinesterase inhibitors are a key treatment strategy. nih.govmdpi.com

Investigations of Cholinesterase Inhibition Mechanisms

Acridine-based compounds have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The mechanism of inhibition can be elucidated through kinetic studies, which analyze the effect of the inhibitor on the rate of the enzyme-catalyzed reaction at varying substrate concentrations. frontiersin.org

Molecular docking and kinetic analyses of various 9-substituted acridine derivatives have shown that they can interact with key residues in the active site of cholinesterases. nih.gov The inhibition pattern is often of a mixed type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This type of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). frontiersin.org The planar acridine ring can engage in π-π stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, found within the active site gorge of AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Acridine and Related Compounds This table provides examples of the inhibitory potency of different compounds against cholinesterases to contextualize the potential activity of the acridine scaffold.

| Compound | Enzyme | Inhibition Type | IC50 (µM) or Ki | Reference |

| Tacrine (a tetrahydroacridine) | AChE | N/A | Potent inhibitor | mdpi.com |

| Donepezil | AChE | Noncompetitive | Ki = 0.0125 µM | mdpi.com |

| Compound 8i (a novel derivative) | AChE | N/A | IC50 = 0.39 µM | mdpi.com |

| Compound 8i (a novel derivative) | BChE | N/A | IC50 = 0.28 µM | mdpi.com |

| (+)-Canadine (from Corydalis cava) | AChE | N/A | IC50 = 12.4 µM | researchgate.net |

Kinetic Studies of Enzyme-Catalyzed Reactions

Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. nih.gov By measuring the initial reaction rates at various substrate and inhibitor concentrations, graphical plots can be constructed to visualize the inhibition type.

The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a classic method used for this purpose. nih.gov

Competitive inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.

Noncompetitive inhibition: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases.

Uncompetitive inhibition: Lines are parallel. Both Km and Vmax decrease.

Mixed inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Km and Vmax are affected. nih.govnih.gov

From these analyses, key kinetic parameters such as the inhibition constant (Ki) can be determined. frontiersin.org Ki represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of the inhibitor's potency; a lower Ki value signifies a more potent inhibitor.

Advanced Methodologies in Ligand-Biomolecule Research

Modern biophysical techniques provide deeper insights into the thermodynamics and real-time kinetics of the interactions between ligands like this compound and their biological targets.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.govspringernature.com It is considered a gold standard for characterizing binding affinities. nih.gov In a single ITC experiment, one can determine the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). springernature.com From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov This level of detail helps to understand the driving forces behind the binding, such as whether it is enthalpy-driven (e.g., by hydrogen bonding) or entropy-driven (e.g., by hydrophobic effects). springernature.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. reactionbiology.comjacksonimmuno.com In an SPR experiment, one binding partner (e.g., the enzyme or DNA) is immobilized on a sensor chip, and the other partner (the ligand) is flowed over the surface. jacksonimmuno.com Binding causes a change in the refractive index at the sensor surface, which is detected as a response signal. reactionbiology.com This allows for the direct measurement of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated from the ratio of these rates (koff/kon). bioradiations.com SPR is highly sensitive and valuable for screening compounds and performing detailed kinetic characterizations. reactionbiology.comnih.gov

Application of Molecular Dynamics Simulations in Mechanistic Elucidation

Molecular dynamics (MD) simulations have emerged as an indispensable tool for investigating the dynamic nature of biomolecular interactions at an atomic level. nih.govnih.gov This computational method allows researchers to simulate the movement and interaction of atoms and molecules over time, providing a detailed picture of how a ligand, such as this compound, might bind to its biological target.

The core principle of MD simulations is the iterative solving of Newton's equations of motion for a system of interacting atoms. By calculating the forces between atoms and updating their positions and velocities over small time steps, a trajectory of the system's evolution is generated. This trajectory provides a wealth of information about conformational changes, binding energies, and the specific interactions that stabilize a ligand-biomolecule complex. dntb.gov.ua

In the context of this compound, MD simulations can be employed to explore its binding modes with various biomolecular targets. For instance, given the planar aromatic nature of the acridine core, a primary mode of interaction with DNA is likely to be intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. MD simulations can visualize this process, revealing the energetic favorability of intercalation and the specific van der Waals and electrostatic interactions that stabilize the complex. Furthermore, the dicarboxylic acid functional groups at positions 4 and 9 are expected to play a crucial role in the binding affinity and specificity, potentially forming hydrogen bonds with the DNA backbone or interacting with specific amino acid residues in the active site of an enzyme.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other acridine derivatives. These studies have provided valuable insights into the key structural features that govern their biological activity.

Table 1: Key Parameters Obtainable from Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound Interactions |

| Binding Free Energy | The overall energy change upon binding of the ligand to the biomolecule. | Predicts the affinity of this compound for its target. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the this compound-biomolecule complex over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the proximity and arrangement of water molecules or specific ions around the bound this compound. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the ligand and the biomolecule. | Elucidates the role of the carboxylic acid groups of this compound in binding. |

Quantitative Structure-Activity Relationships (QSAR) in Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective molecules. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its structural and physicochemical properties. These properties, known as molecular descriptors, can be calculated from the two-dimensional or three-dimensional structure of the molecule. Descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and by predicting the activity of a separate test set of compounds.

For the rational design of molecules based on the this compound scaffold, a QSAR study could be invaluable. By synthesizing a series of derivatives with modifications to the carboxylic acid groups (e.g., esterification, amidation) or substitutions on the acridine ring, and measuring their biological activity against a specific target, a QSAR model could be developed. This model would help in identifying the key structural requirements for optimal activity and guide the synthesis of new, more potent analogues.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Potential Relevance for this compound Derivatives |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence of substituents on the electron distribution of the acridine ring and its interaction with the target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Impact of the size and shape of substituents on the binding affinity. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Role of lipophilicity in membrane permeability and interaction with hydrophobic pockets of the target. |

| Topological | Connectivity indices, Wiener index | Characterization of the molecular branching and overall shape. |

Conclusions and Future Research Trajectories for 4,9 Acridinedicarboxylic Acid

Synthesis of Key Academic Discoveries and Methodologies

A thorough review reveals no established or published synthetic routes specifically for 4,9-Acridinedicarboxylic acid. While methods exist for other acridine (B1665455) derivatives, such as 4,9-diaminoacridines and 9-acridinecarboxylic acid, these protocols are not directly transferable. The synthesis of the acridine scaffold itself can be complex, often involving multi-step processes and harsh reaction conditions. The introduction of carboxylic acid groups at both the 4 and 9 positions presents a unique synthetic challenge that has not been addressed in the available literature.

Similarly, there are no academic discoveries or documented methodologies pertaining to the properties or applications of this compound. Research on related compounds, such as various pyridine-dicarboxylic acids, shows their utility as ligands in the formation of metal-organic frameworks (MOFs) and as building blocks in the synthesis of bioactive molecules. However, no studies have been found that utilize this compound for these or any other purposes.

Identification of Remaining Research Challenges and Knowledge Gaps

The primary knowledge gap is the very existence of a viable and documented synthesis for this compound. Without a reliable method of production, no further research into its properties or potential applications can be conducted.

The key research challenges are, therefore, fundamental and sequential:

Development of a Synthetic Pathway: The initial and most critical challenge is to devise a synthetic route that is efficient, scalable, and yields a pure product. This would likely involve exploring modifications of known acridine syntheses or developing a novel approach to introduce the desired functional groups.

Physicochemical Characterization: Once synthesized, the compound's basic properties are entirely unknown. Comprehensive characterization is needed, including its solubility, stability, and spectroscopic data (NMR, IR, UV-Vis).

Exploration of Coordination Chemistry: A significant unknown is its capability as a ligand. Research is needed to understand how the dicarboxylic acid functionality and the acridine nitrogen atom coordinate with various metal ions.

Photophysical Properties: The acridine core is known for its fluorescent properties. A major knowledge gap exists regarding the luminescence (fluorescence and phosphorescence) of this compound, including its quantum yield and lifetime, and how these might be affected by environmental factors such as pH or metal coordination.

Prospective Directions in Fundamental and Applied Chemical Research

Based on the known applications of structurally related molecules, several prospective research directions can be proposed for this compound, should it become available.

Fundamental Research:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid, planar structure of the acridine core combined with the two carboxylic acid binding sites makes it a promising candidate as an organic linker for the construction of novel MOFs. Future research could focus on synthesizing MOFs with unique topologies and exploring their potential for gas storage, separation, or catalysis.

Supramolecular Chemistry: The planar aromatic system could facilitate π-π stacking interactions, making it a valuable component for designing complex supramolecular assemblies and host-guest systems.

Photophysical Studies: A fundamental investigation into the compound's luminescent properties is warranted. This includes studying its behavior in different solvents and its potential as a fluorescent sensor for metal cations or other analytes.

Applied Research:

Luminescent Materials: If the compound exhibits strong luminescence, it could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging probes.

Materials Science: As a rigid dicarboxylic acid, it could serve as a monomer for the synthesis of specialized polymers, such as polyamides or polyesters, potentially imparting thermal stability and unique photophysical properties to the resulting materials.

The table below outlines potential research avenues based on the functional components of the hypothetical molecule.

| Research Area | Potential Application | Rationale |

| Coordination Chemistry | Metal-Organic Frameworks (MOFs) | Rigid linker with two coordination sites. |

| Heterogeneous Catalysis | MOFs can act as catalysts. | |

| Materials Science | Specialty Polymers | Rigid monomer for high-performance plastics. |

| Luminescent Sensors | Acridine core is fluorescent; binding events could alter emission. | |

| Photochemistry | Organic Electronics (OLEDs) | Acridine derivatives are known luminophores. |

Progress in understanding and utilizing this compound is entirely contingent on overcoming the initial hurdle of its synthesis. The development of a viable synthetic method would open the door to a wide range of fundamental and applied research, allowing the scientific community to explore the potential of this currently uncharacterized molecule.

Q & A

Q. What are the recommended synthetic routes for 4,9-Acridinedicarboxylic acid in laboratory settings?